molecular formula C24H33N3O2 B247000 4-(4-cyclohexylpiperazin-1-yl)-3-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one

4-(4-cyclohexylpiperazin-1-yl)-3-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one

Cat. No. B247000
M. Wt: 395.5 g/mol
InChI Key: CIHWTPINWZQJTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-cyclohexylpiperazin-1-yl)-3-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one, also known as TAK-659, is a novel small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. This compound belongs to the class of kinase inhibitors and has been shown to selectively inhibit the activity of the protein kinase BTK (Bruton's tyrosine kinase), which is involved in the development and function of B cells and other immune cells.

Scientific Research Applications

4-(4-cyclohexylpiperazin-1-yl)-3-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one has been extensively studied for its potential therapeutic applications in various diseases, including B cell malignancies, autoimmune disorders, and inflammatory diseases. The compound has been shown to inhibit the proliferation and survival of B cells and other immune cells that are involved in the pathogenesis of these diseases. 4-(4-cyclohexylpiperazin-1-yl)-3-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one has also been shown to have synergistic effects with other drugs, such as rituximab and venetoclax, in preclinical models of lymphoma and leukemia. Several clinical trials are currently underway to evaluate the safety and efficacy of 4-(4-cyclohexylpiperazin-1-yl)-3-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one in patients with B cell malignancies and autoimmune disorders.

Mechanism of Action

4-(4-cyclohexylpiperazin-1-yl)-3-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one selectively inhibits the activity of BTK, which is a key signaling molecule in B cell receptor (BCR) signaling pathway. BTK is involved in the activation of downstream signaling pathways, such as the PI3K/AKT/mTOR pathway, which regulate the survival, proliferation, and differentiation of B cells. By inhibiting BTK, 4-(4-cyclohexylpiperazin-1-yl)-3-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one blocks the activation of these pathways and induces apoptosis (cell death) in B cells. 4-(4-cyclohexylpiperazin-1-yl)-3-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one has also been shown to inhibit the production of inflammatory cytokines by immune cells, such as TNF-alpha and IL-6, which are involved in the pathogenesis of autoimmune and inflammatory diseases.
Biochemical and Physiological Effects:
4-(4-cyclohexylpiperazin-1-yl)-3-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one has been shown to have potent and selective inhibitory activity against BTK in vitro and in vivo. The compound has also been shown to have favorable pharmacokinetic properties, such as good oral bioavailability, high plasma exposure, and long half-life. In preclinical studies, 4-(4-cyclohexylpiperazin-1-yl)-3-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one has demonstrated significant antitumor activity in various models of B cell malignancies, including lymphoma and leukemia. The compound has also shown efficacy in preclinical models of autoimmune and inflammatory diseases, such as rheumatoid arthritis and lupus.

Advantages and Limitations for Lab Experiments

4-(4-cyclohexylpiperazin-1-yl)-3-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one has several advantages for lab experiments, including its high potency and selectivity against BTK, its favorable pharmacokinetic properties, and its ability to induce apoptosis in B cells. However, there are also some limitations to using 4-(4-cyclohexylpiperazin-1-yl)-3-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one in lab experiments, such as its high cost and limited availability, as well as the potential for off-target effects and toxicity in non-BTK-expressing cells.

Future Directions

There are several future directions for the research and development of 4-(4-cyclohexylpiperazin-1-yl)-3-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one. One area of focus is the evaluation of the safety and efficacy of 4-(4-cyclohexylpiperazin-1-yl)-3-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one in clinical trials for the treatment of B cell malignancies and autoimmune disorders. Another area of focus is the identification of biomarkers that can predict response to 4-(4-cyclohexylpiperazin-1-yl)-3-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one and guide patient selection for therapy. Additionally, further studies are needed to elucidate the mechanism of action of 4-(4-cyclohexylpiperazin-1-yl)-3-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one and its potential role in combination therapy with other drugs. Finally, the development of more potent and selective BTK inhibitors, as well as the optimization of the pharmacokinetic properties of 4-(4-cyclohexylpiperazin-1-yl)-3-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one, may lead to the discovery of new therapeutic agents for the treatment of B cell malignancies and autoimmune disorders.

Synthesis Methods

The synthesis of 4-(4-cyclohexylpiperazin-1-yl)-3-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one involves several steps, including the preparation of the key intermediate 3-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one, followed by the coupling of this intermediate with 4-cyclohexylpiperazine under appropriate reaction conditions. The final product is obtained after purification by column chromatography and recrystallization. The synthesis of 4-(4-cyclohexylpiperazin-1-yl)-3-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one has been described in detail in several research articles, and the compound has been synthesized in both academic and industrial settings.

properties

Molecular Formula

C24H33N3O2

Molecular Weight

395.5 g/mol

IUPAC Name

4-(4-cyclohexylpiperazin-1-yl)-3-(pyrrolidin-1-ylmethyl)chromen-2-one

InChI

InChI=1S/C24H33N3O2/c28-24-21(18-25-12-6-7-13-25)23(20-10-4-5-11-22(20)29-24)27-16-14-26(15-17-27)19-8-2-1-3-9-19/h4-5,10-11,19H,1-3,6-9,12-18H2

InChI Key

CIHWTPINWZQJTK-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N2CCN(CC2)C3=C(C(=O)OC4=CC=CC=C43)CN5CCCC5

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C3=C(C(=O)OC4=CC=CC=C43)CN5CCCC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.